molecular formula C12H8F3N3O3S B2823003 N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 865660-10-2

N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2823003
CAS No.: 865660-10-2
M. Wt: 331.27
InChI Key: PUBRQNLMIFLJBW-UHFFFAOYSA-N
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Description

N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a trifluoromethyl group attached to a thiadiazole ring, which is further connected to a benzodioxine moiety, making it a molecule of interest for its diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The synthesis begins with the preparation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with trifluoroacetic acid under reflux conditions to form 5-(trifluoromethyl)-1,3,4-thiadiazole.

    Benzodioxine Synthesis: The benzodioxine moiety is synthesized separately, often starting from catechol. Catechol is reacted with chloroacetic acid in the presence of a base to form 2,3-dihydro-1,4-benzodioxine.

    Coupling Reaction: The final step involves coupling the 5-(trifluoromethyl)-1,3,4-thiadiazole with the benzodioxine derivative. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carboxamide group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used as a building block in the development of new materials with specific properties.

    Biology: The compound has shown promise in biological assays, particularly for its potential anticancer activity.

    Medicine: Due to its biological activity, the compound is being explored as a potential therapeutic agent. Its ability to inhibit certain enzymes and pathways makes it a candidate for drug development.

    Industry: In the industrial sector, the compound can be used in the development of new polymers and materials with enhanced properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism by which N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide exerts its effects involves several molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes involved in cell proliferation and survival, such as tyrosine kinases and carbonic anhydrases.

    Apoptosis Induction: It activates caspases, which are proteases that play a crucial role in the execution of apoptosis.

    Signal Transduction Pathways: The compound can interfere with signal transduction pathways that regulate cell growth and differentiation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can be compared with other similar compounds to highlight its uniqueness:

By comparing these compounds, it becomes evident that the unique combination of the trifluoromethyl-thiadiazole and benzodioxine moieties in this compound contributes to its distinct chemical and biological properties.

Biological Activity

N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS: 865660-10-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including antitumor and enzyme inhibitory effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H8F3N3O3S with a molecular weight of 331.27 g/mol. The presence of a trifluoromethyl group and a thiadiazole ring contributes to its unique properties and biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing the thiadiazole moiety. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.

CompoundCell LineIC50 (μM)Reference
Compound AA549 (Lung Cancer)6.75 ± 0.19
Compound BHCC827 (Lung Cancer)5.13 ± 0.97
Compound CNCI-H358 (Lung Cancer)0.85 ± 0.05

In a study evaluating various derivatives, compounds with imidazolinyl groups exhibited high antitumor activity with IC50 values indicating significant cytotoxicity against lung cancer cell lines.

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. Notably, it demonstrated substantial inhibitory effects on enzymes such as α-amylase and α-glucosidase, which are critical in carbohydrate metabolism.

EnzymeIC50 (μM)Comparison Standard
α-Amylase0.70 ± 0.01 to 30.80 ± 0.80Acarbose
α-Glucosidase0.80 ± 0.01 to 29.70 ± 0.40Acarbose

These findings suggest that the compound could be beneficial in managing conditions like diabetes through its ability to inhibit carbohydrate-digesting enzymes .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing their proliferation.
  • Apoptosis Induction : It can trigger apoptotic pathways leading to programmed cell death in malignant cells.
  • Enzyme Interaction : The structural features facilitate binding to active sites of targeted enzymes, inhibiting their function effectively.

Case Studies

A notable case study involved the synthesis and evaluation of various thiadiazole derivatives where this compound was included among tested compounds for cytotoxicity against HeLa cells. The results indicated a synergistic effect when combined with other moieties such as phthalimide .

Properties

IUPAC Name

N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3O3S/c13-12(14,15)10-17-18-11(22-10)16-9(19)8-5-20-6-3-1-2-4-7(6)21-8/h1-4,8H,5H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBRQNLMIFLJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=C(S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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